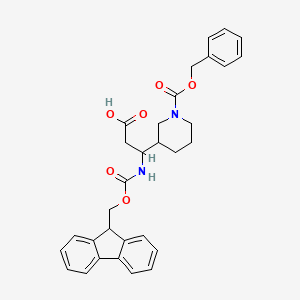

3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique est un composé organique complexe qui comporte à la fois des groupes protecteurs Fmoc (fluorenylméthyloxycarbonyl) et Cbz (carbobenzyloxy). Ces groupes sont couramment utilisés dans la synthèse peptidique pour protéger les acides aminés lors de la formation des liaisons peptidiques. Le composé présente un intérêt significatif en chimie organique et en recherche pharmaceutique en raison de sa structure et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique implique généralement plusieurs étapes :

Protection du groupe amino : Le groupe amino du matériau de départ est protégé à l’aide du groupe Fmoc. Cette opération est généralement réalisée en faisant réagir l’amine avec le chlorure de fluorenylméthyloxycarbonyl (Fmoc-Cl) en présence d’une base telle que le carbonate de sodium.

Formation du cycle pipéridine : L’amine protégée est ensuite soumise à une cyclisation pour former le cycle pipéridine. Cette étape peut impliquer l’utilisation de divers réactifs et catalyseurs pour faciliter la fermeture du cycle.

Introduction du groupe Cbz : Le groupe Cbz est introduit pour protéger un autre groupe amino au sein de la molécule. Cette opération est généralement réalisée en faisant réagir l’amine avec le chlorure de benzyle (Cbz-Cl) en présence d’une base.

Couplage final : La dernière étape consiste à coupler le dérivé pipéridine protégé à l’acide propionique ou à son dérivé pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de l’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut l’utilisation de synthétiseurs peptidiques automatisés, de techniques de purification à haut débit et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique subit diverses réactions chimiques, notamment :

Réactions de déprotection : Élimination des groupes protecteurs Fmoc et Cbz dans des conditions spécifiques. La déprotection Fmoc est généralement réalisée à l’aide d’une base telle que la pipéridine, tandis que la déprotection Cbz est réalisée par hydrogénation ou par l’utilisation d’acides forts.

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent des groupes fonctionnels spécifiques au sein de la molécule.

Réactions de couplage : Il peut participer à des réactions de couplage peptidique pour former des chaînes peptidiques plus longues.

Réactifs et conditions courants

Déprotection Fmoc : Pipéridine dans le DMF (diméthylformamide).

Déprotection Cbz : Hydrogénation utilisant du palladium sur carbone (Pd/C) ou traitement avec des acides forts tels que l’acide trifluoroacétique (TFA).

Réactions de couplage : Carbodiimides tels que le DCC (dicyclohexylcarbodiimide) ou l’EDC (éthyl(diméthylaminopropyl)carbodiimide) en présence d’additifs de couplage tels que le HOBt (hydroxybenzotriazole).

Principaux produits formés

Amines déprotégées : L’élimination des groupes Fmoc et Cbz produit des amines libres.

Chaînes peptidiques : Les réactions de couplage conduisent à la formation de chaînes peptidiques avec la séquence souhaitée.

Applications de la recherche scientifique

L’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique a plusieurs applications dans la recherche scientifique :

Synthèse peptidique : Utilisé comme brique de base dans la synthèse de peptides et de protéines complexes.

Recherche pharmaceutique : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de thérapeutiques à base de peptides.

Bioconjugaison : Employé dans la conjugaison de peptides à d’autres biomolécules pour diverses études biochimiques.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les hydrogels et les nanomatériaux.

Applications De Recherche Scientifique

3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various biochemical studies.

Material Science: Utilized in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique est principalement lié à son rôle de dérivé d’acide aminé protégé. Les groupes Fmoc et Cbz protègent les fonctionnalités amino pendant la synthèse peptidique, empêchant ainsi les réactions secondaires non souhaitées. Après déprotection, les amines libres peuvent participer à diverses réactions biochimiques, y compris la formation de liaisons peptidiques et les interactions avec les cibles biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide Fmoc-3-amino-3-(2-nitrophényl)propionique : Structure similaire, mais avec un groupe nitrophényle au lieu d’un cycle pipéridine.

Acide 3-N-(1’,8’-naphtalimido)propionique : Contient un groupe naphtalimido au lieu des groupes pipéridine et Cbz.

Unicité

L’acide 3-N-Fmoc-amino-3-(3’-Cbz)pipéridine-propionique est unique en raison de la présence à la fois des groupes protecteurs Fmoc et Cbz, qui assurent une double protection des fonctionnalités amino. Cette double protection est particulièrement utile dans la synthèse de peptides et de protéines complexes, où une déprotection sélective est requise.

Propriétés

Numéro CAS |

886362-38-5 |

|---|---|

Formule moléculaire |

C31H32N2O6 |

Poids moléculaire |

528.6 g/mol |

Nom IUPAC |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid |

InChI |

InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35) |

Clé InChI |

OCLBGRYISKCTOA-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)

![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)